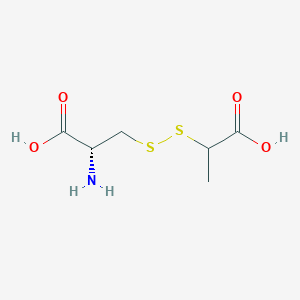

S-((1-carboxyethyl)thio)cysteine

Übersicht

Beschreibung

“S-((1-carboxyethyl)thio)cysteine” is an L-cysteine thioether where the hydrogen of the thiol group has been replaced by a 1,2-dicarboxyethyl group . It is a chemical modification that occurs in tissue proteins and is formed by a Michael addition of cysteine to fumaric acid .

Synthesis Analysis

The synthesis of “this compound” involves complex processes. For instance, peptide amphiphiles with different degrees of polymerization were synthesized by Fuchs-Farthing and ring-opening polymerization followed by post-polymerization modification . The synthesized compounds could self-assemble to form regular spherical micelles in low-concentration aqueous solution .Molecular Structure Analysis

The molecular formula of “this compound” is C6H11NO4S . The thiol functional group of the amino acid cysteine can undergo a wide array of oxidative modifications .Chemical Reactions Analysis

The thiol group of cysteine in a subset of proteins undergoes oxidative modification in response to changes in the intracellular redox environment . The thiol functional group is a sulfur analogue of alcohol, but the smaller difference in electronegativity between the sulfur atom and the hydrogen atom makes the S–H bond less polarized than the O–H bond .Wissenschaftliche Forschungsanwendungen

Oxidative Deamination

- S-(1-carboxyethyl)-L-cysteine (1-CEC) undergoes oxidative deamination by L-aminoacid oxidase, leading to the formation of alpha-ketoacids, a critical process in amino acid metabolism (Foppoli, Coccia, & Blarzino, 1986).

Metabolism and Identification

- S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine has been identified as a metabolite in human urine, indicating its role in metabolic pathways (Kinuta et al., 1992).

Chemical Synthesis

- Details of the synthesis of S-(1-carboxyethyl)-L-cysteine from cysteine have been reported, showing its importance in chemical research and synthesis (Blarzino, Foppoli, & Coccia, 1987).

Reaction with Unsaturated Aldehydes

- S-(1-carboxyethyl)thio)cysteine reacts with unsaturated aldehydes, forming compounds that are precursors to odorant sulfur compounds in food flavors (Starkenmann, 2003).

Biotransformation in Humans

- S-carboxymethyl-L-cysteine undergoes metabolic transformations in humans, resulting in several nitrogen-free metabolites. This research highlights the complex metabolic pathways involved with this compound (Hofmann, Eichelbaum, Seefried, & Meese, 1991).

Application in Peptide Synthesis

- It has been used in the preparation of peptide thioesters, an important process in peptide and protein chemistry (Ohta et al., 2006).

Role in Cytoprotection and Cytotoxicity

- Studies on S-(2-Carboxyethyl)-L-Cysteine and its sulfoxide suggest their roles in activating antioxidant pathways and affecting cytotoxic effects of various substances, indicating their potential in pharmacological research (Waters et al., 2022).

Role in Amino Acid Modification

- It has been involved in the formation of novel amino acids, such as 4-thialaminine, indicating its utility in protein chemistry and biochemistry (Itano & Robinson, 1972).

Wirkmechanismus

The thiol functional group of the amino acid cysteine can perform a countless number of physiological functions. In addition to forming covalent cross-links that stabilize protein structure and functioning as a powerful nucleophile in many enzyme active sites, cysteine is the principal actor in redox signaling, functioning as a regulatory reversible molecular switch .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHQZZTYKHSOGL-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)SSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

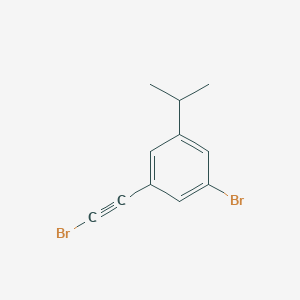

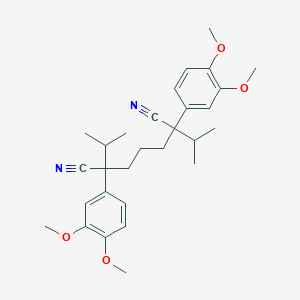

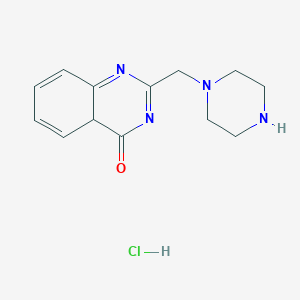

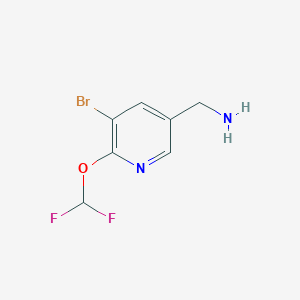

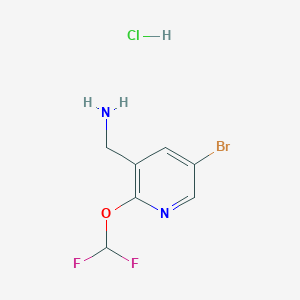

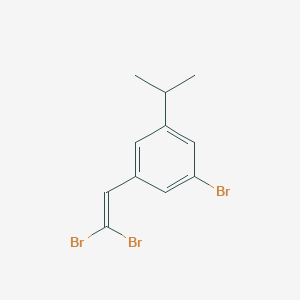

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1384652.png)

![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)